3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Catalog No.
S1900694
CAS No.
210300-09-7
M.F
C7H7NO4
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4-methoxypyridine-2-carboxylic acid

CAS Number

210300-09-7

Product Name

3-Hydroxy-4-methoxypyridine-2-carboxylic acid

IUPAC Name

3-hydroxy-4-methoxypyridine-2-carboxylic acid

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11)

InChI Key

OBHHCPRYWZKEIM-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)C(=O)O)O

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)O)O
  • Heterocyclic Scaffold

    The molecule possesses a pyridine ring, a common heterocyclic scaffold found in various biologically active molecules. Pyridine rings are known for their ability to interact with enzymes and receptors, making them attractive targets for drug discovery PubChem, CID 11153: ).

  • Functional Groups

    The presence of a carboxylic acid group (COOH) suggests potential for involvement in binding with other molecules through hydrogen bonding. Additionally, the methoxy group (OCH3) might influence the molecule's solubility and interaction with biological systems.

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is an organic compound characterized by its unique pyridine ring structure, which includes a hydroxyl group, a methoxy group, and a carboxylic acid functional group. Its molecular formula is C₇H₇NO₄, and it has a molecular weight of 169.14 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block for various bioactive compounds .

The chemical reactivity of 3-hydroxy-4-methoxypyridine-2-carboxylic acid primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the hydroxyl and carboxylic acid groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Acid-Base Reactions: The carboxylic acid can donate a proton in basic conditions, forming its conjugate base.
  • Nucleophilic Attack: The hydroxyl group can participate in nucleophilic attacks on electrophiles, facilitating the formation of various derivatives .

Research indicates that 3-hydroxy-4-methoxypyridine-2-carboxylic acid exhibits several biological activities. It has been shown to possess antimicrobial properties and may act as a precursor in the synthesis of fungicides, such as florylpicoxamid, which is designed for crop protection . Furthermore, its interaction with specific proteins suggests potential roles in modulating biological pathways, although detailed mechanisms are still being investigated.

Various synthetic routes have been developed to produce 3-hydroxy-4-methoxypyridine-2-carboxylic acid:

  • From Furfural: A multi-step process involving cyano-amination followed by bromination and hydrolysis can yield this compound. This method emphasizes the use of safer solvents and conditions to align with Green Chemistry principles .
  • Gold(I)-Catalyzed Cyclization: This innovative approach allows for the synthesis of 3-hydroxy-4-substituted picolinonitriles, which can subsequently be converted into 3-hydroxy-4-methoxypyridine-2-carboxylic acid through hydrolysis and functional group transformations .

3-Hydroxy-4-methoxypyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its applications include:

  • Agricultural Chemicals: Used in the development of fungicides and herbicides.
  • Pharmaceuticals: Acts as a precursor for drugs targeting microbial infections.
  • Chemical Synthesis: Functions as a building block for creating more complex organic molecules .

Several compounds share structural similarities with 3-hydroxy-4-methoxypyridine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Hydroxy-picolinic AcidHydroxyl group at position 3Known for its role in neurotransmitter synthesis
4-MethoxypyridineMethoxy group at position 4Exhibits different biological activities compared to 3-hydroxy derivatives
6-Hydroxypicolinic AcidHydroxyl group at position 6Displays distinct pharmacological profiles
4-AminopyridineAmino group at position 4Used mainly in dye synthesis and pharmaceuticals

The presence of both hydroxyl and methoxy groups in 3-hydroxy-4-methoxypyridine-2-carboxylic acid contributes to its unique chemical reactivity and biological activity compared to these similar compounds .

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of 3-hydroxy-4-methoxypyridine-2-carboxylic acid is influenced by several structural factors inherent to pyridine carboxylic acids. Thermogravimetric studies on related pyridine carboxylic acid derivatives demonstrate that compounds with carboxylic substituents at the 2-position exhibit reduced thermal stability compared to those with substituents at other positions [3]. The presence of the hydroxyl group at the 3-position and methoxy group at the 4-position creates additional stabilization through intramolecular hydrogen bonding interactions [4].

Phase behavior studies of similar pyridine derivatives indicate that the compound likely exhibits enantiotropic mesomorphism with enhanced thermal stability due to the extended conjugation and hydrogen bonding network [5]. The crystalline phase is stabilized by intermolecular hydrogen bonding between carboxylic acid groups and hydroxyl functionalities, creating a three-dimensional network structure typical of substituted pyridine carboxylic acids [3].

PropertyValueReference
Thermal Decomposition Onset~250-280°C (estimated) [3]
Phase Transition TypeEnantiotropic [5]
Crystal SystemLikely Orthorhombic [6]

Solubility Profiling in Polar and Nonpolar Solvents

The solubility characteristics of 3-hydroxy-4-methoxypyridine-2-carboxylic acid are governed by its amphiphilic nature, combining hydrophilic and hydrophobic regions. Computational predictions indicate water solubility values ranging from 1128.8 to 2731.1 mg/L, reflecting moderate aqueous solubility [7]. The compound demonstrates enhanced solubility in polar protic solvents due to hydrogen bonding capabilities of both the carboxylic acid and hydroxyl groups [8].

The methoxy substituent contributes to solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile. In nonpolar solvents, solubility is significantly reduced due to the polar nature of the functional groups. Similar methoxypyridine derivatives show preferential dissolution in methanol and water over nonpolar hydrocarbons [8] [9].

Solvent TypeSolubility RangeContributing Factors
Water1128-2731 mg/LHydrogen bonding, ionic interactions
MethanolHighHydrogen bonding, polar interactions
DMSOModerate-HighPolar aprotic interactions
HexaneLowLimited polar interactions

Acid-Base Behavior and pKa Determination

The acid-base behavior of 3-hydroxy-4-methoxypyridine-2-carboxylic acid is characterized by multiple ionizable groups. Computational predictions suggest a pKa value of 1.27 ± 0.50 for the carboxylic acid group [10] [11], indicating strong acidity comparable to other pyridine carboxylic acids. The pyridine nitrogen exhibits basic character with an estimated pKa around 3-4, significantly lower than unsubstituted pyridine due to the electron-withdrawing effects of the carboxylic acid group [12].

The hydroxyl group at the 3-position contributes additional acid-base equilibria, with phenolic character influenced by the electron-donating methoxy group and electron-withdrawing carboxylic acid. This creates a complex pH-dependent speciation profile with multiple ionic forms existing in aqueous solution [12] [13].

Functional GrouppKa (Predicted)Character
Carboxylic Acid1.27 ± 0.50Strong acid
Pyridine Nitrogen~3-4Weak base
Phenolic OH~8-10Weak acid

Spectroscopic Fingerprints (UV-Vis, IR, NMR, MS)

Infrared Spectroscopy

Infrared spectroscopic analysis of 3-hydroxy-4-methoxypyridine-2-carboxylic acid reveals characteristic absorption bands consistent with pyridine carboxylic acids. The carboxylic acid carbonyl stretching appears around 1700-1720 cm⁻¹, with broadening due to hydrogen bonding interactions [14] [15]. The O-H stretching vibrations of both carboxylic acid and phenolic hydroxyl groups manifest as broad absorption bands between 2500-3500 cm⁻¹ [4].

Characteristic pyridine ring vibrations appear at 1580-1600 cm⁻¹ and 1480-1500 cm⁻¹, while the methoxy C-O stretching occurs around 1250-1300 cm⁻¹. The presence of intramolecular hydrogen bonding, common in pyridine carboxylic acids with ortho-substituents, may shift certain vibrational frequencies and create additional spectroscopic complexity [15] [4].

Functional GroupIR Range (cm⁻¹)Characteristics
C=O (COOH)1700-1720Strong, hydrogen-bonded
O-H (broad)2500-3500Multiple hydrogen bonding
Pyridine Ring1580-1600, 1480-1500Aromatic stretching
C-O (methoxy)1250-1300Ether stretching

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy of 3-hydroxy-4-methoxypyridine-2-carboxylic acid provides detailed structural information. The ¹³C NMR spectrum exhibits characteristic chemical shifts for the pyridine carbons, with the carboxyl carbon appearing around 165-170 ppm and the methoxy carbon at approximately 55-60 ppm [16]. The pyridine ring carbons show distinct chemical shifts influenced by the substitution pattern and electronic effects of the functional groups.

¹H NMR analysis reveals the methoxy protons as a singlet around 3.8-4.0 ppm, while pyridine ring protons appear in the aromatic region (7.0-8.5 ppm) with coupling patterns reflecting the substitution pattern. The carboxylic acid and hydroxyl protons may be observed as exchangeable signals, often broadened due to hydrogen bonding and exchange processes [16].

Mass Spectrometry

Mass spectrometric analysis shows the molecular ion peak at m/z 169, corresponding to the molecular formula C₇H₇NO₄ [1] [2]. Fragmentation patterns typical of pyridine carboxylic acids include loss of COOH (m/z 124) and formation of pyridine-based fragments [17] [18]. The methoxy group may undergo fragmentation with loss of OCH₃ (m/z 138), while the hydroxyl group can participate in rearrangement reactions characteristic of substituted pyridines [19].

Computational Chemistry Insights (DFT, QSAR)

Molecular Geometry and Electronic Structure

Density functional theory calculations reveal that 3-hydroxy-4-methoxypyridine-2-carboxylic acid adopts a nearly planar geometry with the carboxylic acid group slightly twisted relative to the pyridine ring plane [20] [21]. The optimized structure shows evidence of intramolecular hydrogen bonding between the hydroxyl group and carboxylic acid oxygen, contributing to molecular stability [20].

Electronic structure analysis indicates delocalized electron density across the pyridine ring system, with significant contribution from the methoxy group's electron-donating effect. The HOMO-LUMO energy gap, calculated using B3LYP/6-311G methods, provides insights into the compound's electronic excitation properties and chemical reactivity [22] [23].

PropertyCalculated ValueMethod
Molecular Volume~140-150 ŲDFT B3LYP
Dipole Moment4-6 D (estimated)DFT calculations
HOMO-LUMO Gap5-7 eV (estimated)B3LYP/6-311G

Thermodynamic Properties

Computational thermodynamic analysis provides predicted values for various physical properties. The density is calculated as 1.437 ± 0.06 g/cm³, while the boiling point is estimated at 445.7 ± 45.0°C [2] [24]. These values reflect the significant intermolecular interactions arising from hydrogen bonding and polar interactions between molecules.

The calculated flash point and other safety-related parameters indicate moderate volatility and thermal stability, consistent with the molecular structure and functional group composition [25]. Computational predictions suggest that the compound exhibits behavior typical of substituted pyridine carboxylic acids with enhanced stability due to the hydroxyl and methoxy substituents.

PropertyCalculated/Predicted ValueSource
Density1.437 ± 0.06 g/cm³ [2] [10]
Boiling Point445.7 ± 45.0°C [24] [25]
Melting Point124.4°C (predicted) [7]
Flash Point167.91°C (predicted) [7]

QSAR Applications

Quantitative structure-activity relationship studies incorporating 3-hydroxy-4-methoxypyridine-2-carboxylic acid and related compounds demonstrate the importance of electronic descriptors and hydrogen bonding parameters in predicting biological and chemical activities [26] [27]. The compound's molecular descriptors, including topological indices and electronic properties, contribute to QSAR models for various endpoints including solubility, permeability, and potential biological activities.

The presence of multiple hydrogen bond donors and acceptors, combined with the aromatic pyridine system, makes this compound suitable for inclusion in diverse QSAR datasets. Computational descriptors derived from DFT calculations enhance the predictive capability of QSAR models incorporating this structural class [27].

The development of classical organic synthesis routes for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid has evolved through multiple strategic approaches, each offering distinct advantages in terms of yield, scalability, and synthetic accessibility.

The most established synthetic pathway involves the preparation from 4,6-dibromo-3-hydroxypicolinonitrile through a well-optimized one-pot process [1]. This methodology utilizes sodium methoxide as the initial nucleophile, followed by treatment with zinc metal and aqueous potassium hydroxide. The reaction sequence proceeds through bromo substitution, nitrile hydrolysis, and halogen reduction steps conducted in a single vessel. Under optimized conditions employing dimethyl sulfoxide as solvent at temperatures between 50-80°C, this approach achieves yields of 60-63% with organic purities exceeding 96% [1].

A related approach utilizes furfural as the starting material, representing a biomass-derived synthetic route [2] [3]. This methodology involves cyano-amination, amine salt formation, and bromination-rearrangement reactions to generate the requisite 4,6-dibromo-3-hydroxypicolinonitrile intermediate [2]. The transformation from furfural to pyridine derivatives represents an attractive sustainable chemistry approach, particularly given the renewable nature of the starting material [4] [5].

Alternative classical routes include the oxidation of 5-methoxy-2-methylpyridine using potassium permanganate in aqueous medium at 90-95°C, which provides the target compound in 47% yield following copper salt precipitation and acidification to pH 4 for crystallization . This approach demonstrates the utility of direct oxidation methods for introducing carboxylic acid functionality onto substituted pyridine rings.

The nucleophilic substitution approach starting from 6-bromopyridine-2-carboxylic acid has achieved yields of 84% for related methoxypyridine-2-carboxylic acid derivatives . This methodology involves treatment with sodium methoxide under controlled conditions, demonstrating excellent regioselectivity for the desired substitution pattern.

Gold(I)-Catalyzed Cyclization Strategies

Gold(I)-catalyzed cyclization methodologies represent a powerful modern approach for constructing complex heterocyclic frameworks, including pyridine derivatives with multiple functional groups. These catalytic systems offer unique advantages in terms of mild reaction conditions, high selectivity, and broad functional group tolerance.

The application of gold(I) catalysts in pyridine synthesis typically employs phosphine or N-heterocyclic carbene ligands paired with weakly coordinating counterions such as triflate or bis(trifluoromethylsulfonyl)imide [7] [8]. The choice of ligand system significantly influences both the electronic properties of the gold center and the overall catalytic performance. Phosphine ligands such as triphenylphosphine provide moderate electrophilicity, while more electron-donating systems like N-heterocyclic carbenes can enhance catalyst stability and activity [7].

Temperature optimization for gold-catalyzed transformations typically ranges from 20-100°C, with most efficient conversions occurring between 50-80°C [8] [9]. Lower temperatures favor selectivity but may require extended reaction times, while elevated temperatures accelerate reaction rates but can promote catalyst decomposition or side product formation. The optimal temperature window represents a careful balance between these competing factors.

Solvent selection plays a crucial role in gold-catalyzed cyclization reactions. Polar aprotic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide generally provide superior results compared to protic solvents, which can coordinate to the gold center and reduce catalytic activity [8] [9]. The use of hydrogen peroxide as an oxidant in gold-catalyzed processes represents an environmentally benign approach, avoiding the need for expensive external oxidants or pre-functionalized substrates [9].

Mechanistic studies of gold-catalyzed cyclizations reveal that the reaction typically proceeds through initial coordination of the gold catalyst to an alkyne or alkene substrate, followed by nucleophilic attack and cyclization [7] [8]. The formation of gold-carbene intermediates is often proposed, with subsequent rearrangement leading to the desired heterocyclic products. Density functional theory calculations have provided insights into the energetics of these transformations and the role of ligand electronics in determining reaction pathways [8].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperatures)

The systematic optimization of reaction conditions represents a critical aspect of developing efficient synthetic methodologies for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. Multiple parameters require careful consideration to achieve optimal yields, selectivity, and practicality.

Catalyst Optimization: The selection and loading of catalysts significantly impacts reaction efficiency. For pyridine-2-carboxylic acid catalyzed processes, optimal catalyst loadings typically range from 5-15 mol%, with 10 mol% providing the best balance between reaction rate and economic considerations [10] [11]. Pyridine-2-carboxylic acid demonstrates superior catalytic efficiency compared to other pyridine carboxylic acid isomers, completing reactions within 2-10 minutes under optimized conditions [10]. Alternative catalysts such as ferric chloride, betaine-oxalic acid, and betaine-succinic acid require significantly longer reaction times, demonstrating the unique effectiveness of pyridine carboxylic acids [10].

Solvent Effects: Solvent selection profoundly influences both reaction rate and product quality. Ethanol consistently provides superior results compared to water, achieving 98% isolated yields with simplified workup procedures [10] [11]. When water is employed as solvent, products often become sticky at reaction completion, necessitating tedious purification protocols [10]. Mixed solvent systems (water:ethanol) provide intermediate performance but do not offer significant advantages over pure ethanol [10]. The superior performance of ethanol likely stems from its ability to solubilize both reactants and products while avoiding the formation of undesirable complexes [12].

Temperature Control: Temperature optimization requires balancing reaction rate against selectivity and side product formation. For most pyridine synthesis reactions, temperatures between 60-80°C provide optimal results [10] [11]. Lower temperatures result in incomplete conversions and extended reaction times, while temperatures above 100°C promote decomposition and side reactions [13] [14]. Electronic effects of aromatic substituents significantly influence optimal temperatures, with electron-releasing groups enabling lower reaction temperatures and electron-withdrawing groups requiring elevated temperatures [10].

pH Optimization: pH control represents another critical parameter, particularly for processes involving carboxylic acid functionality. Neutral to slightly basic conditions (pH 7-8) generally provide optimal results [15]. Excessive basicity leads to increased rates of impurity formation, necessitating careful pH control throughout the reaction process [16].

Purification Techniques (Crystallization, Chromatography)

The purification of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid requires careful selection of appropriate techniques based on the scale of operation, desired purity levels, and economic considerations. Multiple purification approaches offer complementary advantages for different synthetic scenarios.

Crystallization Methods: Crystallization represents the most scalable and economically viable purification approach for large-scale synthesis. The compound exhibits favorable crystallization properties due to its pyridine ring rigidity, hydrogen bonding capability through both hydroxyl and carboxylic acid groups, and the presence of heterocyclic functionality [17]. Simple crystallization from water-ethanol mixtures typically achieves purities of 85-95% with recoveries of 70-85% [18]. The crystallization process involves dissolution in hot aqueous ethanol followed by controlled cooling to promote crystal formation [17].

Recrystallization Procedures: Recrystallization provides enhanced purity levels (95-99%) through multiple dissolution-crystallization cycles [17] [18]. Hot water serves as an effective recrystallization solvent, though recovery rates decrease to 60-80% due to increased solubility losses [18]. The recrystallization process requires careful temperature control and may involve pH adjustment to optimize crystal quality [18]. This technique proves particularly valuable for removing trace impurities and achieving pharmaceutical-grade purity levels.

Chromatographic Separations: Column chromatography using silica gel and hexane-ethyl acetate mobile phases achieves purities of 90-98% with recoveries of 75-90% [19] [18]. This technique proves most suitable for small to medium-scale purifications where high purity requirements justify the additional cost and complexity [20]. The polar nature of the compound requires careful optimization of mobile phase composition to achieve adequate separation from structurally related impurities.

Precipitation Techniques: pH-controlled precipitation represents an efficient approach for large-scale purifications [18]. Acidification to pH 0.4-0.8 with hydrochloric acid promotes precipitation of the free acid form, achieving purities of 80-90% with recoveries of 80-95% [1]. This approach proves particularly valuable during the workup phase of synthetic procedures, allowing efficient separation from aqueous reaction media.

Advanced Purification Methods: Vacuum distillation provides an alternative approach for medium-scale purifications, achieving purities of 92-97% with recoveries of 65-80% [18]. This technique requires careful temperature control to prevent decomposition of the thermally sensitive carboxylic acid functionality. Sublimation may also prove viable for small-scale purifications, though the presence of multiple polar functional groups limits its general applicability [19].

Scalability Challenges and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid presents numerous technical and economic challenges that require systematic engineering solutions.

Heat Transfer Limitations: Industrial-scale synthesis encounters significant heat transfer challenges that are absent at laboratory scale [21] [22]. The exothermic nature of many pyridine synthesis reactions can create dangerous hot spots and temperature gradients across large catalyst beds, potentially leading to runaway conditions [21]. Multi-layered catalyst packing systems have been developed to address these concerns, providing more uniform temperature distribution and enhanced heat removal capabilities [21] [23].

Mass Transfer Considerations: Efficient mixing becomes increasingly challenging as reaction volumes increase [24] [25]. The heterogeneous nature of many synthetic steps requires careful attention to mass transfer limitations that can significantly impact reaction rates and selectivity [25]. Advanced reactor designs incorporating improved mixing capabilities and optimized residence time distributions represent essential engineering solutions [24].

Catalyst Recovery and Recycling: Economic viability of industrial processes demands efficient catalyst recovery systems [21] [23]. For gold-catalyzed processes, the high cost of precious metal catalysts necessitates quantitative recovery and recycling protocols [22]. Heterogeneous catalyst formulations offer advantages in this regard, enabling straightforward separation and regeneration procedures [23].

Process Intensification: Industrial production benefits from process intensification approaches that combine multiple synthetic steps into integrated continuous processes [24]. Flow chemistry methodologies enable precise temperature and residence time control while reducing overall equipment footprint and capital requirements [26] [24]. Continuous processing also facilitates improved heat and mass transfer compared to traditional batch operations [24].

Quality Control and Analytics: Industrial production requires robust quality control systems capable of continuous monitoring throughout the manufacturing process [27] [28]. In-line analytical techniques replace traditional batch sampling and analysis, providing real-time feedback for process control and optimization [25] [27]. These systems ensure consistent product quality while minimizing waste and off-specification material.

Environmental and Safety Considerations: Large-scale production must address environmental impact and worker safety concerns that are minimal at laboratory scale [27] [29]. Waste minimization protocols, solvent recovery systems, and emission control technologies represent essential components of modern industrial processes [21] [29]. Safety considerations include comprehensive hazard analysis, emergency response protocols, and containment systems for potentially hazardous intermediates [30].

Economic Optimization: Industrial viability requires careful optimization of raw material costs, energy consumption, and labor requirements [22] [24]. Process development efforts focus on maximizing atom economy, minimizing waste generation, and reducing overall manufacturing costs while maintaining product quality specifications [27] [28]. Supply chain considerations also play crucial roles in ensuring reliable access to starting materials and stable pricing structures [29].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Hydroxy-4-methoxypicolinic acid

Dates

Last modified: 08-16-2023

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